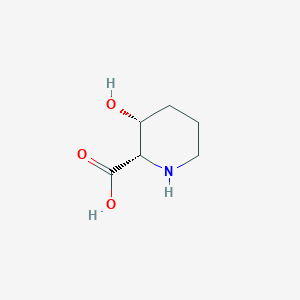

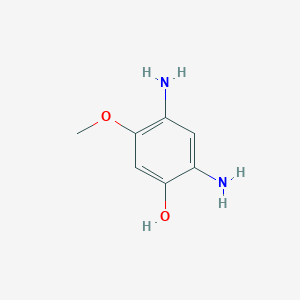

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Übersicht

Beschreibung

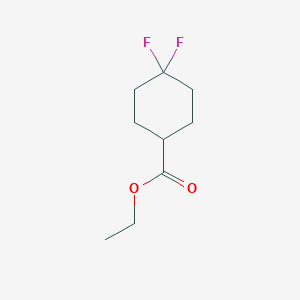

The compound “(2S,3R)-3-hydroxypiperidine-2-carboxylic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds often involves manipulation of functional groups at specific carbon atoms . For example, a directed manipulation of the functional groups at C3 and C4 of D-glucose was demonstrated to synthesize naturally occurring (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA, 2a) and its enantiomer .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The molecular formula of a similar compound, (2S,3R)-2,3-Dibromo-3-phenylpropanoic acid, is C9H8Br2O2 .Chemical Reactions Analysis

The chemical reactions of a compound are influenced by its molecular structure and the conditions under which it is reacted . Unfortunately, specific chemical reactions for “(2S,3R)-3-hydroxypiperidine-2-carboxylic acid” were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, chemical formula, and other related properties . For example, a similar compound, (2S,3R)-3-Chloro-2-hydroxybutanoic acid, has a molecular formula of C4H7ClO3 and an average mass of 138.550 Da .Wissenschaftliche Forschungsanwendungen

Gamma-Aminobutyric Acid Agonists and Uptake Inhibitors : Hydroxy- and amino-substituted piperidinecarboxylic acids, related to nipecotic acid and isonipecotic acid, have been synthesized and evaluated for their affinity for gamma-aminobutyric acid (GABA) receptors and neuronal GABA uptake systems. This research suggests potential applications in neuroscience and pharmacology (Jacobsen et al., 1982).

Antimetastatic Activity : L-Iduronic acid-type 1-N-iminosugars, including hydroxypiperidine-3-carboxylic acid derivatives, have been synthesized and shown to inhibit the invasion of cancer cells through basement membranes and reduce pulmonary metastasis in mice. This indicates potential applications in cancer research and therapy (Nishimura et al., 1997).

Synthesis of Chiral Piperidine Derivatives : New chiral bicyclic 3-hydroxypiperidines have been synthesized from β-amino alcohols via high diastereoselective ring expansion. This research contributes to the field of organic synthesis, particularly in creating chiral compounds (Wilken et al., 1997).

Stereochemical Synthesis : Research on the stereochemical synthesis of pipecolic acid derivatives, including hydroxypiperidine-2-carboxylic acid, provides insights into the creation of specific stereochemical configurations in organic molecules (Purkayastha et al., 2010).

Biotechnological Production of Acids : Biotechnological processes have been developed for producing oxo- and hydroxycarboxylic acids, which are valuable in organic synthesis. This research underscores the importance of sustainable and green chemistry (Aurich et al., 2012).

Safety And Hazards

Zukünftige Richtungen

The future directions of a compound’s research can be influenced by many factors, including its potential applications, current limitations, and areas of interest within the scientific community . For example, research on similar compounds has focused on improving catalytic activity through rational protein engineering .

Eigenschaften

IUPAC Name |

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)

![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)